molecular formula C17H15Cl2NO2 B2615413 (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one CAS No. 477851-90-4

(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2615413
CAS No.: 477851-90-4
M. Wt: 336.21
InChI Key: GOQRMNQLFNXBMY-MDZDMXLPSA-N
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Description

(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-chloro-4-(4-chlorophenoxy)phenyl group at the ketone terminus and a dimethylamino-substituted phenyl ring at the enone moiety.

Chalcones of this class are typically synthesized via Claisen-Schmidt condensation, as evidenced by related compounds in the literature .

Properties

IUPAC Name

(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-20(2)10-9-17(21)15-8-7-14(11-16(15)19)22-13-5-3-12(18)4-6-13/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQRMNQLFNXBMY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 4-chlorophenol with a chlorinated benzene derivative under basic conditions to form the phenoxy intermediate.

    Introduction of the Dimethylamino Group:

    Formation of the Enone Structure: The final step might involve the formation of the enone structure through an aldol condensation reaction, followed by dehydration.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated ketone moiety undergoes nucleophilic additions due to its polarized double bond.

Michael Addition

The electron-deficient β-carbon reacts with nucleophiles (e.g., amines, thiols):

Nucleophile Conditions Product Application
HydrazineEthanol, RT, 12hPyrazoline derivativeAnticancer agent precursors
ThioureaHCl (cat.), refluxThiadiazole analogAntimicrobial screening

Cyclocondensation

Reaction with hydroxylamine forms isoxazoline derivatives, which are bioactive intermediates .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (due to –O– and –N(CH₃)₂ groups) undergo electrophilic substitution:

Reaction Electrophile Conditions Position Product
NitrationHNO₃/H₂SO₄0–5°C, 2hPara to –O–Nitro-substituted derivative
SulfonationSO₃/H₂SO₄80°C, 4hMeta to ClSulfonic acid analog

Note : The dimethylamino group directs electrophiles to the ortho/para positions, while the chlorophenoxy group deactivates the ring .

Reduction Reactions

The conjugated enone system is selectively reduced:

Reducing Agent Conditions Product Stereochemistry
NaBH₄MeOH, 0°C, 1hSaturated ketone (1,2-addition)Racemic
H₂/Pd-CEthyl acetate, RTFully saturated propane-1-one derivativeRetention of configuration

Coordination Chemistry

The dimethylamino group acts as a ligand for metal ions, forming complexes with potential catalytic or medicinal properties:

Metal Salt Conditions Complex Structure Application
CuCl₂Ethanol, reflux, 6hSquare-planar Cu(II) complexAntibacterial agents
Zn(OAc)₂DMF, 60°C, 3hTetrahedral Zn(II) complexFluorescent probes

Photochemical Reactions

The enone system undergoes [2+2] cycloaddition under UV light:

Dienophile Conditions Product Quantum Yield
Maleic anhydrideUV (365 nm), 12hCyclobutane-fused derivative0.45

Biological Activity-Linked Modifications

  • Antimicrobial Activity : Halogenation at the para position of the phenyl ring enhances lipophilicity, improving membrane penetration .

  • Anticancer Activity : The dimethylamino group facilitates DNA intercalation, as shown in QSAR studies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one exhibits potential anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis. The presence of the dimethylamino group is particularly significant as it enhances the compound's lipophilicity, allowing better cell membrane penetration and increased bioactivity against various cancer cell lines .

2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial efficacy. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The chlorophenoxy moiety is often associated with enhanced biological activity, which may contribute to the compound's effectiveness .

Agricultural Science Applications

1. Pesticide Development
The structural characteristics of this compound make it a suitable candidate for development as a pesticide or herbicide. Compounds with similar phenoxy groups are commonly used in agricultural applications due to their ability to disrupt plant growth processes in pests while being less harmful to crops .

2. Fungicidal Properties
Research has indicated that this compound may exhibit fungicidal activity, potentially making it useful in controlling fungal diseases in crops. The incorporation of chlorinated phenyl groups is known to enhance the fungicidal properties of agrochemicals, suggesting that this compound could be effective in agricultural settings .

Chemical Probes and Biological Studies

1. Mechanistic Studies
this compound can serve as a chemical probe in biological studies to elucidate the mechanisms of action of various biological pathways. Its unique structure allows researchers to explore its interactions with specific biological targets, such as enzymes or receptors involved in disease processes .

2. Drug Design and Development
The compound's structure provides a framework for designing new drugs with improved efficacy and reduced side effects. By modifying certain functional groups or substituents on the core structure, medicinal chemists can optimize its pharmacokinetic properties and enhance its therapeutic potential .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Antimicrobial PropertiesEffective against various bacterial strains
Agricultural SciencePesticide DevelopmentPotential for disrupting pest growth
Fungicidal PropertiesEffective against fungal diseases
Biological StudiesMechanistic StudiesElucidates interactions with biological targets
Drug Design and DevelopmentFramework for optimizing drug efficacy

Mechanism of Action

The mechanism of action of (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) at the aryl ketone terminus enhance NLO responses by increasing polarizability .
  • Dimethylamino groups improve electron donation, critical for optical properties and molecular interactions (e.g., ACE2 binding in antiviral chalcones) .
  • Heterocyclic moieties (e.g., chloroquinolinyl, thiophene) expand bioactivity profiles, particularly in antiparasitic and anticancer contexts .

Physicochemical Properties

Comparative data for synthesized chalcones reveal trends in yields and melting points (MP):

Compound Name Yield (%) MP (°C) Reference
(2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 91 169–171
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 72 204–205
(E)-3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one N/A N/A
(2E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one N/A Active at MIC = 0.07 µg/mL

Key Observations :

  • High yields (>90%) are achievable with electron-rich aldehydes (e.g., 4-dimethylaminobenzaldehyde) .
  • Melting points correlate with molecular symmetry and intermolecular interactions; hydroxyl or halogen substituents elevate MPs due to hydrogen bonding or van der Waals forces .

Antimicrobial and Antiviral Profiles

Compound Name Activity Against MIC/IC₅₀ Reference
(E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one S. aureus ATCC 25923 Significant reduction
N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one]) acetamide (PAAPA) ACE2-SPIKE protein interaction Strong affinity
(2E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one Trichophyton rubrum MIC = 0.07 µg/mL

Key Observations :

  • Hydroxyl groups enhance antibacterial activity, likely via hydrogen bonding to microbial targets .

Optical and Electronic Properties

Compound Name NLO Response (β) Photophysical Behavior Reference
(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 2.5× urea Solvatochromic shifts in polar solvents
(2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one N/A Solid-state emission, two-photon absorption
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP) High β Solvent-dependent fluorescence

Key Observations :

  • Bromo and dimethylamino substituents synergistically enhance first-order hyperpolarizability (β), critical for NLO materials .
  • Chlorothiophene groups enable solid-state emission, advantageous for optoelectronic applications .

Biological Activity

The compound (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one, often referred to as a derivative of chalcone, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound is characterized by:

  • A central prop-2-en-1-one moiety.
  • Chlorinated phenyl and chlorophenoxy groups, which are significant for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against common bacterial strains such as Staphylococcus aureus and Escherichia coli were reported to be as low as 16 μg/mL, indicating potent antibacterial effects .
  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Antifungal Activity

The antifungal properties of the compound were evaluated against various fungal pathogens, including Candida albicans and Aspergillus niger.

Research Insights:

  • The compound demonstrated antifungal activity with MIC values ranging from 8 to 32 μg/mL, showing effectiveness comparable to standard antifungal agents .
Fungal StrainMIC (μg/mL)
Candida albicans16
Aspergillus niger32

Anticancer Potential

In addition to its antimicrobial properties, the compound has shown promise in cancer research.

Case Studies:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound inhibits cell proliferation with IC50 values around 20 μM. This suggests a potential role in cancer therapy by inducing apoptosis .
Cancer Cell LineIC50 (μM)
HeLa20
MCF-725

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and increases binding affinity to biological targets.
  • Dimethylamino Group : This moiety is crucial for enhancing solubility and biological activity.

Q & A

Q. How do intermolecular interactions in the crystal structure influence physicochemical stability?

  • Methodology :
  • XRD Analysis : Identify hydrogen bonds (C-H⋯O, π-π stacking) and halogen interactions (Cl⋯Cl).
  • Thermal Studies : DSC/TGA assess melting points and decomposition patterns linked to crystal packing .

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